Proanthocyanidin
Overview
Description
Proanthocyanidins are a class of polyphenolic compounds found abundantly in various plants, including cranberries, blueberries, and grape seeds . These compounds are oligomeric flavonoids, primarily composed of catechin and epicatechin units . Proanthocyanidins are known for their antioxidant properties and potential health benefits, such as reducing the risk of urinary tract infections and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proanthocyanidins can be synthesized through the polymerization of flavan-3-ols, such as catechin and epicatechin . The polymerization process involves the formation of carbon-carbon bonds between the flavan-3-ol units. This can be achieved using various catalysts and solvents, such as methanol, ethanol, and acetone .
Industrial Production Methods: Industrial production of proanthocyanidins typically involves the extraction from plant sources. Common extraction methods include the use of solvents like methanol, ethanol, and acetone . For high-purity proanthocyanidins, techniques such as chromatography and mass spectrometry are employed to isolate and purify the compounds .
Chemical Reactions Analysis
Types of Reactions: Proanthocyanidins undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of proanthocyanidins can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products:
Scientific Research Applications
Proanthocyanidins have a wide range of scientific research applications across various fields:
Mechanism of Action
Proanthocyanidins exert their effects through several molecular mechanisms:
Antioxidant Activity: They scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: Inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Cardiovascular Protection: Enhance endothelial function and reduce blood pressure by modulating nitric oxide levels.
Anticancer Properties: Induce apoptosis and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Anthocyanins: Water-soluble pigments found in fruits and vegetables, known for their vibrant colors and antioxidant properties.
Flavonoids: A diverse group of plant metabolites with various health benefits, including anti-inflammatory and anticancer effects.
Uniqueness of Proanthocyanidins: Proanthocyanidins are unique due to their high degree of polymerization and potent antioxidant activity . They are more effective in scavenging free radicals compared to other polyphenols, making them valuable in both health and industrial applications .
Properties
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O12/c1-41-31-20(37)6-13(7-21(31)38)28-22(39)10-16-17(34)11-19(36)25(30(16)43-28)26-24-18(35)8-15(33)9-23(24)42-29(27(26)40)12-2-4-14(32)5-3-12/h2-9,11,22,26-29,32-40H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFCOVZKLAXXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(O2)C(=C(C=C3O)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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